molecular formula C17H19NO7 B11138040 N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine

N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine

Cat. No.: B11138040
M. Wt: 349.3 g/mol
InChI Key: HWEHCJQCUPPMFT-UHFFFAOYSA-N
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Description

N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The specific compound is characterized by its unique structure, which includes a chromen-2-one core with dimethoxy and methyl substitutions, and an acetyl-beta-alanine moiety.

Properties

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

3-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C17H19NO7/c1-9-10-6-13(23-2)14(24-3)8-12(10)25-17(22)11(9)7-15(19)18-5-4-16(20)21/h6,8H,4-5,7H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

HWEHCJQCUPPMFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine involves its interaction with various molecular targets and pathways. For instance, coumarin derivatives are known to inhibit the proliferation of human malignant cell lines by interfering with DNA synthesis and inducing apoptosis . The specific pathways and molecular targets can vary depending on the biological context and the specific coumarin derivative being studied.

Biological Activity

N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a synthetic compound derived from coumarin, known for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anti-inflammatory, anticancer, and antimicrobial applications. This article explores its biological activity by reviewing various studies and findings.

Molecular Formula: C20H25NO7
Molecular Weight: 391.4 g/mol
IUPAC Name: (2R,3S)-2-[[2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino]-3-methylpentanoic acid

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • DNA Interaction: It can intercalate between DNA bases, which may contribute to its anticancer properties by disrupting DNA replication.
  • Receptor Modulation: The compound interacts with various receptors in the body, influencing multiple biological pathways.

Anti-inflammatory Activity

Studies have demonstrated that coumarin derivatives exhibit significant anti-inflammatory effects. For instance, N-[6,7-dimethoxy-4-methylcoumarin] derivatives were found to significantly reduce inflammation in animal models by inhibiting COX enzymes and other inflammatory mediators .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

Coumarin derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that they exhibit moderate activity against various bacterial strains, including Staphylococcus aureus. The structure–activity relationship suggests that specific functional groups enhance their antimicrobial efficacy .

Study on Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of coumarin derivatives found that compounds similar to this compound significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The results indicated a potential for these compounds in treating inflammatory diseases.

Anticancer Research

In a recent study, derivatives of coumarin were tested against various cancer cell lines. The results showed that certain modifications in the coumarin structure led to enhanced cytotoxicity against breast and colon cancer cells. The study highlighted the importance of the chromenone core in mediating these effects and suggested further exploration of N-[6,7-dimethoxy] derivatives for cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX inhibition,
AnticancerInduction of apoptosis,
AntimicrobialInhibition of bacterial growth

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